2-(4-Aminooxan-2-yl)acetic acid hydrochloride chemical properties
2-(4-Aminooxan-2-yl)acetic acid hydrochloride chemical properties
This guide provides an in-depth technical analysis of 2-(4-Aminooxan-2-yl)acetic acid hydrochloride , a bifunctional heterocyclic building block used in medicinal chemistry for peptide mimetics and scaffold diversification.[1][2][3]
CAS Registry Number: 2470441-12-2 (Generic/Racemic) Chemical Formula: C₇H₁₃NO₃[1][2][3] · HCl Molecular Weight: 195.64 g/mol (Salt), 159.18 g/mol (Free Base)[4][5]
Executive Summary & Structural Identity
2-(4-Aminooxan-2-yl)acetic acid hydrochloride (also known as 2-(4-aminotetrahydro-2H-pyran-2-yl)acetic acid HCl) is a saturated oxygen-containing heterocycle featuring two orthogonal reactive handles: a primary amine at position 4 and a carboxylic acid attached via a methylene linker at position 2.[1][2][3][6]
Unlike simple aliphatic amino acids, the tetrahydropyran (oxane) core imposes defined spatial constraints on the functional groups.[4][5] This rigidification is critical in drug design for reducing the entropic penalty of ligand-receptor binding.[1][2][3][5]
Stereochemical Considerations
The 2,4-disubstitution pattern on the tetrahydropyran ring introduces cis and trans diastereomerism.[1][2][3][5]
-
Cis-isomer: The substituent at C2 (acetic acid side chain) and C4 (amine) are on the same face of the ring.[3][4][5] In the lowest energy chair conformation, the bulky C2-substituent prefers the equatorial position.[1][2][3][5] If the C4-amine is also equatorial, this represents the thermodynamically stable cis-diequatorial isomer.[2][3]
-
Trans-isomer: One substituent is axial while the other is equatorial.[1][2][3][5]
Critical Note: Commercial preparations often supply the racemate or a mixture of diastereomers unless specified as "Chiral Pure."[2][3][5] Researchers must verify stereochemistry via NOESY NMR if the spatial orientation is critical for bioactivity.[2][3][5]
Physicochemical Characterization
The hydrochloride salt form renders the molecule a stable, water-soluble solid, preventing the formation of internal salts (zwitterions) that can complicate solubility in organic synthesis.[2][5]
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant.[1][2][3] |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Poor solubility in DCM, Et₂O, Hexanes.[4][5] |
| pKa (Acid) | ~4.5 (Carboxylic acid) | Typical for alkyl-acetic acids.[3][4][5] |
| pKa (Base) | ~9.8 (Ammonium) | Protonated amine is stable.[3][4][5] |
| LogP | -2.7 (Predicted) | Highly polar; suitable for lowering lipophilicity in drug candidates.[2][3][4][5] |
| H-Bond Donors | 3 (NH₃⁺, OH) | |
| H-Bond Acceptors | 3 (C=O, Ring Oxygen) | Ether oxygen acts as a weak acceptor.[2][3][4][5] |
Synthetic Accessibility & Reactivity Logic
This molecule serves as a "linchpin" scaffold.[1][2][3][5] Its reactivity is defined by the orthogonality of the amine and acid groups.[2][3][5]
Protection Strategies
To utilize this molecule in stepwise synthesis (e.g., Solid Phase Peptide Synthesis - SPPS), selective protection is required.[2][5]
-
Amine Protection: The primary amine reacts readily with Boc₂O (basic conditions) or Fmoc-OSu (buffered conditions).[3][4][5]
-
Carboxyl Protection: Can be converted to methyl/ethyl esters (via SOCl₂/MeOH) or tert-butyl esters (via isobutylene) if the amine is to be derivatized first.[3][4][5]
Stability of the Oxane Ring
The tetrahydropyran ring is chemically robust.[2][3][5] It functions as a cyclic ether:
-
Acid Stability: Stable to TFA (used in Boc deprotection) and HCl.[3][4][5]
-
Base Stability: Stable to piperidine (Fmoc deprotection) and dilute NaOH.
-
Oxidative Stability: The ether linkage is resistant to standard oxidizing agents, but the amine is susceptible to oxidation if not protonated or protected.[3][5]
Experimental Protocols
Protocol A: N-Boc Protection (Self-Validating System)
This procedure converts the HCl salt into the N-Boc protected acid, suitable for coupling reactions.[1][2][3][5]
Reagents:
-
Substrate: 1.0 eq (2-(4-Aminooxan-2-yl)acetic acid HCl)
-
Boc₂O: 1.1 eq
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.5 eq[4][5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the HCl salt in water (0.5 M concentration). Add Dioxane.
-
Neutralization: Add TEA dropwise at 0°C. Checkpoint: Ensure solution becomes clear (free base formation).[3][4][5]
-
Addition: Add Boc₂O (dissolved in minimal Dioxane) slowly to control CO₂ evolution.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.
-
Workup: Acidify carefully with 1M KHSO₄ to pH ~2–3. Extract with Ethyl Acetate.[2][3][5]
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Amide Coupling (General)
Conditions: 1.0 eq Acid, 1.1 eq Amine, 1.2 eq HATU, 3.0 eq DIPEA in DMF.[4][5]
-
Note: Pre-activation of the carboxylic acid with HATU for 2-3 minutes before adding the amine partner minimizes racemization (if chiral) and improves yield.[2][3][4][5]
Decision Logic & Workflow Visualization
The following diagram illustrates the strategic pathways for utilizing this scaffold in drug discovery, highlighting the divergence between N-functionalization and C-functionalization.
Caption: Strategic workflow for orthogonal protection and functionalization of the amino-oxane scaffold.
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][7]
-
Storage: Store at 2–8°C (refrigerated). Isolate from moisture (hygroscopic).[3][4][5]
-
Handling: Use in a fume hood.[1][2][3][4][5] Wear nitrile gloves and safety glasses.[2][3][5] The HCl salt is acidic; avoid inhalation of dust.[1][2][3][5]
References
-
Chemical Identity: 2-(4-Aminooxan-2-yl)acetic acid hydrochloride. CAS Common Chemistry.[2][3][5] Registry No. 2470441-12-2.[1][2][3][5] Link
-
Synthetic Methodology: "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives." National Institutes of Health (NIH) / PMC.[3][4][5] Discusses ring-closing and functionalization strategies relevant to oxane scaffolds. Link
-
Peptidomimetics: "Synthesis and applications of symmetric amino acid derivatives." Organic & Biomolecular Chemistry. Provides context on using cyclic amino acids as rigid linkers. Link
-
Safety Data: Safety Data Sheet (SDS) for Amino-acid Hydrochlorides. Fisher Scientific.[2][3][5] General handling for zwitterionic/HCl salt intermediates. Link
Sources
- 1. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. chemscene.com [chemscene.com]
- 4. SMILES for Hydroxycarboxylic acid receptor 1 [bindingdb.org]
- 5. PubChemLite - 2-(3-aminooxan-3-yl)acetic acid hydrochloride (C7H13NO3) [pubchemlite.lcsb.uni.lu]
- 6. 2470441-12-2_CAS号:2470441-12-2_2-(4-Aminooxan-2-yl)acetic acid;hydrochloride - 化源网 [chemsrc.com]
- 7. aksci.com [aksci.com]
